molecular formula C15H12BrFN2O2 B8480782 N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide CAS No. 2824-08-0

N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide

Cat. No. B8480782
Key on ui cas rn: 2824-08-0
M. Wt: 351.17 g/mol
InChI Key: BLXFTXKUHZKLJS-UHFFFAOYSA-N
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Patent
US07888503B2

Procedure details

A round-bottomed flask was charged with N1-{4-bromo-2-[(2-fluorophenyl)carbonyl]-phenyl}glycinamide (135 mg), ethanol (3 mL) and acetic acid (0.5 mL). The mixture was heated to reflux for 15 min, then cooled and concentrated to dryness. The residue was treated with a saturated solution of sodium bicarbonate and stirred for 10 min. before extracting with ethyl acetate. The combined organics were dried over magnesium sulfate then filtered and concentrated to dryness. The residue was reconcentrated from diethyl ether to provide 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (100 mg) as a light yellow foam. H1 NMR (d6-dmso): 10.74 (br s, 1H), 7.71 (dd, 1H), 7.52-7.59 (m, 2H), 7.15-7.34 (m, 4H), 4.20 (s, 2H).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:12])[CH2:10][NH2:11])=[C:4]([C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])=O)[CH:3]=1.C(O)C>C(O)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:9](=[O:12])[CH2:10][N:11]=[C:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[F:21])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(CN)=O)C(=O)C1=C(C=CC=C1)F
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with a saturated solution of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
before extracting with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NCC(N2)=O)C2=C(C=CC=C2)F)C1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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